1-イソブチル-L-プロリン

概要

説明

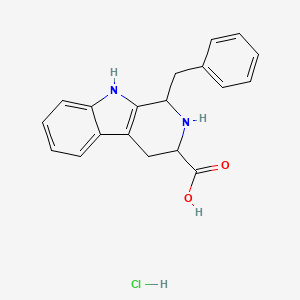

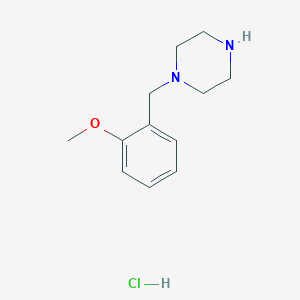

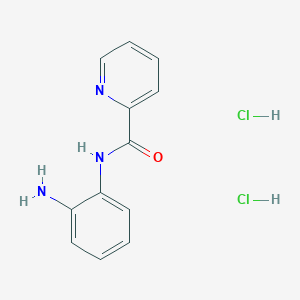

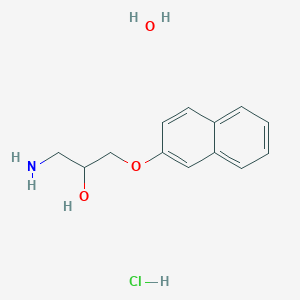

1-Isobutyl-L-proline is a compound with the CAS Number: 1044637-62-8 and a molecular weight of 171.24 . Its IUPAC name is (2S)-1-isobutyl-2-pyrrolidinecarboxylic acid . It is a white to yellow solid .

Synthesis Analysis

While specific synthesis methods for 1-Isobutyl-L-proline were not found, L-Proline has been found to be a versatile organocatalyst for the synthesis of new spirooxindole derivatives in good yields under mild reaction conditions using 1-propanol as a solvent .Molecular Structure Analysis

The 1-Isobutyl-L-proline molecule contains a total of 29 bonds. There are 12 non-H bonds, 1 multiple bond, 3 rotatable bonds, 1 double bond, 1 five-membered ring, 1 carboxylic acid (aliphatic), 1 tertiary amine (aliphatic), 1 hydroxyl group, and 1 Pyrrolidine .Chemical Reactions Analysis

While specific chemical reactions involving 1-Isobutyl-L-proline were not found, L-Proline has been found to be a versatile catalyst in transformations such as enamine-based direct catalytic asymmetric aldol condensation .科学的研究の応用

環境科学

1-イソブチル-L-プロリン: は、土壌や水におけるアミノ酸の分解を研究するために環境科学で使用され、窒素循環と農業排水の影響を理解するのに役立ちます。

上記で述べた各用途は、1-イソブチル-L-プロリンの独自の特性を活用しており、科学研究のさまざまな分野におけるその汎用性と重要性を示しています。L-プロリンを模倣しながら独自の特性を提供するこの化合物は、知識と技術を進歩させるための貴重なツールです。 情報源から適応された情報 .

Safety and Hazards

作用機序

Biochemical Pathways

, it’s worth noting that proline, a structurally similar amino acid, plays a significant role in multiple types of stress responses and specific accumulation in pollen. The biochemical pathways of proline biosynthesis and degradation have been a subject of research for over 50 years .

生化学分析

Biochemical Properties

1-Isobutyl-L-proline plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities and protein interactions. It interacts with enzymes such as proline dehydrogenase and pyrroline-5-carboxylate reductase, which are involved in the proline metabolic pathway . These interactions influence the redox balance within cells and contribute to the regulation of cellular energy status. Additionally, 1-Isobutyl-L-proline can act as a signaling molecule, modulating mitochondrial functions and influencing cell proliferation and gene expression .

Cellular Effects

1-Isobutyl-L-proline has notable effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can affect the expression of genes involved in stress responses and energy metabolism . In plant cells, 1-Isobutyl-L-proline has been shown to enhance tolerance to environmental stresses by regulating redox balance and energy status . In mammalian cells, it can influence cell proliferation and apoptosis, thereby playing a role in tissue homeostasis and repair .

Molecular Mechanism

The molecular mechanism of 1-Isobutyl-L-proline involves its interaction with specific biomolecules and enzymes. It binds to proline dehydrogenase, leading to the oxidation of proline to pyrroline-5-carboxylate, which is further converted to glutamate . This process is crucial for maintaining cellular redox balance and energy production. Additionally, 1-Isobutyl-L-proline can modulate the activity of transcription factors, thereby influencing gene expression and cellular responses to environmental stimuli .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Isobutyl-L-proline can vary over time. Studies have shown that its stability and degradation can influence its long-term effects on cellular function. For example, prolonged exposure to 1-Isobutyl-L-proline can lead to sustained changes in gene expression and cellular metabolism . Additionally, its stability under different storage conditions can affect its efficacy in experimental setups .

Dosage Effects in Animal Models

The effects of 1-Isobutyl-L-proline in animal models are dose-dependent. At lower doses, it can enhance cellular functions and improve stress tolerance, while higher doses may lead to toxic effects . For instance, in rabbit models, dietary supplementation with proline derivatives has been shown to improve redox status and reproductive indicators under heat stress conditions . Excessive doses can lead to adverse effects such as oxidative stress and cellular damage .

Metabolic Pathways

1-Isobutyl-L-proline is involved in several metabolic pathways, including the proline metabolic pathway. It interacts with enzymes such as proline dehydrogenase and pyrroline-5-carboxylate reductase, which are crucial for the conversion of proline to glutamate . This pathway is essential for maintaining cellular redox balance and energy production. Additionally, 1-Isobutyl-L-proline can influence the levels of other metabolites, such as glutamine and glutamate, thereby affecting overall metabolic flux .

Transport and Distribution

The transport and distribution of 1-Isobutyl-L-proline within cells and tissues involve specific transporters and binding proteins. For instance, it can be transported across cell membranes by proline transporters such as PAT1 and SIT1 . These transporters facilitate the uptake and distribution of 1-Isobutyl-L-proline within various tissues, influencing its localization and accumulation . Additionally, its interaction with binding proteins can affect its bioavailability and efficacy .

Subcellular Localization

1-Isobutyl-L-proline exhibits specific subcellular localization patterns, which can influence its activity and function. It is primarily localized in the mitochondria, where it participates in the proline metabolic pathway . This localization is crucial for its role in maintaining cellular redox balance and energy production. Additionally, 1-Isobutyl-L-proline can be targeted to other subcellular compartments through specific targeting signals and post-translational modifications .

特性

IUPAC Name |

(2S)-1-(2-methylpropyl)pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-7(2)6-10-5-3-4-8(10)9(11)12/h7-8H,3-6H2,1-2H3,(H,11,12)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVHTZNQHKOBGHA-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1CCCC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CN1CCC[C@H]1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70654579 | |

| Record name | 1-(2-Methylpropyl)-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70654579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1044637-62-8 | |

| Record name | 1-(2-Methylpropyl)-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70654579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

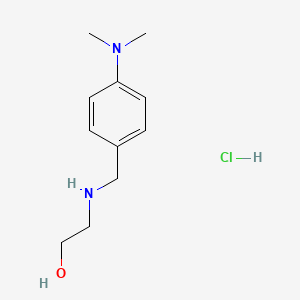

![3-[(Phenyl-pyridin-4-YL-methyl)-amino]-propan-1-OL oxalate](/img/structure/B1388275.png)

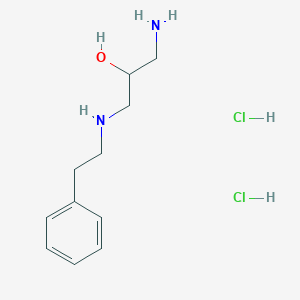

![5,6-Dimethyl-thieno[2,3-d]thiazol-2-ylamine hydrochloride](/img/structure/B1388278.png)